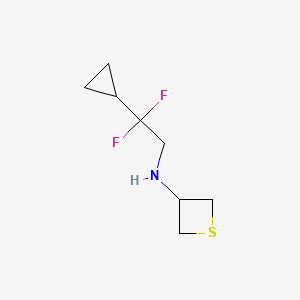
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thietan-3-amine core with a 2-cyclopropyl-2,2-difluoroethyl substituent, making it a valuable subject for studies in medicinal chemistry, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine typically involves the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the incorporation of the 2,2-difluoroethyl group into the thietan-3-amine structure under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of hypervalent iodine reagents and controlled reaction conditions ensures high yields and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, is crucial for efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine exerts its effects involves interactions with molecular targets and pathways. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have applications in fungicidal activities.
2,2-Difluoroethylated nucleophiles: These include various nucleophiles that have been difluoroethylated using similar synthetic methods.
Uniqueness
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine is unique due to its specific combination of a thietan-3-amine core with a 2-cyclopropyl-2,2-difluoroethyl substituent. This structure imparts distinct physicochemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13F2NS |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(2-cyclopropyl-2,2-difluoroethyl)thietan-3-amine |
InChI |
InChI=1S/C8H13F2NS/c9-8(10,6-1-2-6)5-11-7-3-12-4-7/h6-7,11H,1-5H2 |
InChI Key |
FCDSTXNIVZTGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CNC2CSC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)
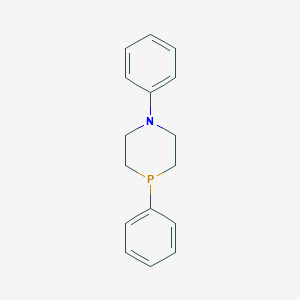
![8-Bromo-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12993108.png)
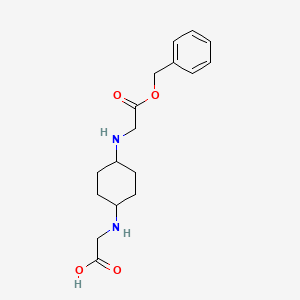
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide](/img/structure/B12993121.png)
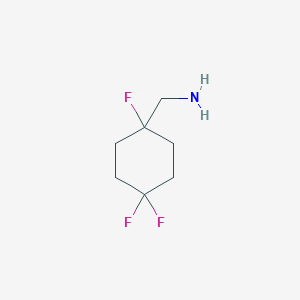
![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
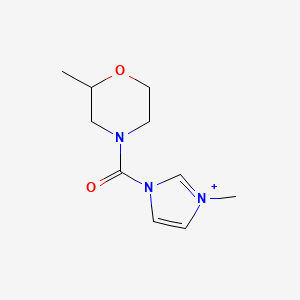

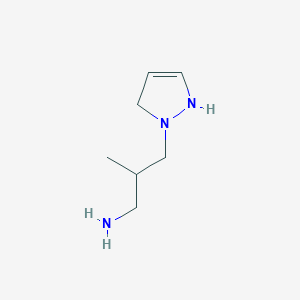
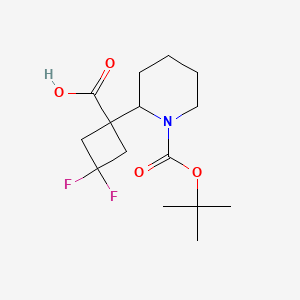
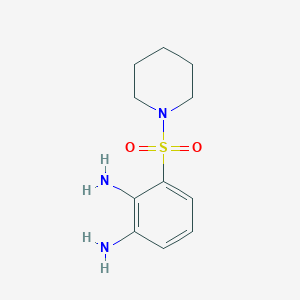
![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
